molecular formula C8H11N3O B1194809 N-(2-Aminoethyl)nicotinamide CAS No. 939-53-7

N-(2-Aminoethyl)nicotinamide

Cat. No. B1194809
Key on ui cas rn: 939-53-7
M. Wt: 165.19 g/mol
InChI Key: RTIXFTKDETURTM-UHFFFAOYSA-N
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Patent
US04520027

Procedure details

A mixture of ethyl nicotinate (21.9 g.) and ethylenediamine (30 ml.) was heated to 100° C. for 16 hours under an atmosphere of argon. Excess ethylenediamine was removed by distillation in vacuo and the residue was dissolved in water (100 ml.) The insoluble material [bis(carboxamido)derivative] was removed by filtration. Evaporation of the filtrate, addition of toluene (50 ml.) followed by re-evaporation gave crude N-(2-aminoethyl)pyridine-3-carboxamide (26.5 g.) as its oily free base, essentially pure by TLC (SiO2 : 10% MeOH/CHCl3) and which was used without purification.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>>[NH2:14][CH2:13][CH2:12][NH:15][C:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:9]

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess ethylenediamine was removed by distillation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (100 ml.) The insoluble material [bis(carboxamido)derivative]
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate, addition of toluene (50 ml.)
CUSTOM
Type
CUSTOM
Details
followed by re-evaporation

Outcomes

Product
Name
Type
product
Smiles
NCCNC(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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